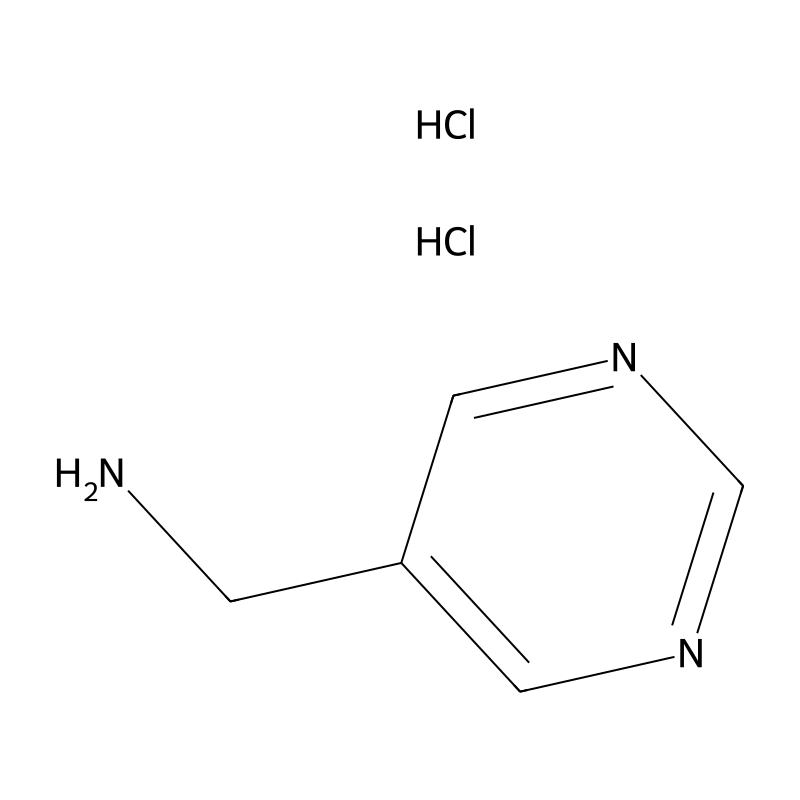

Pyrimidin-5-ylmethanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrimidin-5-ylmethanamine

is a chemical compound that can be used as a building block in various scientific fields .

Pyrimidine derivatives, including Pyrimidin-5-ylmethanamine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are known for their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .

One specific method of synthesizing pyrimidine derivatives involves the reaction of acetyl acetone and benzaldehyde in the presence of two equivalents of ammonium acetate . This process leads to the formation of an intermediate, which then undergoes dehydrogenation to afford the pyrimidine derivative .

Pyrimidin-5-ylmethanamine dihydrochloride is a chemical compound characterized by the presence of a pyrimidine ring substituted with a methanamine group. Its molecular formula is , and it has a molecular weight of approximately 182.05 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in both biological and chemical contexts

There is no scientific literature available on the mechanism of action of Pyrimidin-5-ylmethanamine dihydrochloride.

- Potential Skin and Eye Irritant: Due to the presence of hydrochloric acid residues, it might be a skin and eye irritant.

- Unknown Toxicity: Handle with care and avoid inhalation or ingestion until proper safety data is established.

Pyrimidin-5-ylmethanamine dihydrochloride finds applications across various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs.

- Material Science: Its properties make it useful in developing ligands for functional metal complexes.

- Research: It is utilized in studies related to nucleic acid interactions and enzyme inhibition

, including:

- Oxidation: This compound can be oxidized to form corresponding oxides, which may have different properties and applications.

- Reduction: It can be reduced to generate amine derivatives, expanding its utility in synthetic organic chemistry.

- Substitution Reactions: The amine groups present can participate in nucleophilic substitution reactions with electrophiles, allowing for the synthesis of more complex molecules .

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.

The synthesis of pyrimidin-5-ylmethanamine dihydrochloride typically involves:

- Starting Materials: Utilizing pyrimidine derivatives and appropriate amines.

- Reaction Conditions: Common methods include heating under reflux conditions or microwave-assisted synthesis to enhance reaction rates and yields.

- Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired dihydrochloride salt in high purity .

One common synthetic route involves the reaction of 2,4-dichloropyrimidine with methanamine under acidic conditions to yield the dihydrochloride salt.

Studies on the interaction of pyrimidin-5-ylmethanamine dihydrochloride with biomolecules are crucial for understanding its potential therapeutic effects. Research suggests that similar compounds can bind effectively to DNA and RNA, influencing gene expression and protein synthesis .

Further investigations into its binding affinity and mechanism of action are necessary to establish its role in drug development and molecular biology.

Several compounds share structural similarities with pyrimidin-5-ylmethanamine dihydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 0.85 | Contains multiple amine groups; broader reactivity |

| 2-Methoxypyrimidin-5-ylmethanamine | 0.70 | Contains a methoxy group; altered solubility |

| 2-Aminopyrimidine | 0.76 | Lacks methanamine; simpler structure |

| 4-Aminopyrimidine | 0.72 | Different substitution pattern on the pyrimidine ring |

| Pyrimidine-5-carboxylic acid | 0.81 | Contains a carboxylic acid group; acidic properties |

Pyrimidin-5-ylmethanamine dihydrochloride is unique due to its specific amine substitution at the 5 position of the pyrimidine ring and its status as a dihydrochloride salt, influencing its solubility and reactivity compared to other similar compounds

The molecular formula of pyrimidin-5-ylmethanamine dihydrochloride is established as C₅H₉Cl₂N₃, with a precise molecular weight of 182.05 g/mol [1] [2]. The compound exists as a dihydrochloride salt, incorporating two hydrochloride moieties with the free amine base structure [3]. Mass spectral analysis reveals characteristic fragmentation patterns consistent with the pyrimidine core structure and the aminomethyl side chain [4]. The simplified molecular input line entry system representation is documented as NCC1=CN=CN=C1.[H]Cl.[H]Cl, clearly indicating the structural arrangement of the pyrimidine ring with the aminomethyl substituent and the associated hydrochloride molecules [1] [2]. The International Union of Pure and Applied Chemistry name is systematically designated as pyrimidin-5-ylmethanamine dihydrochloride [2]. The International Chemical Identifier key is recorded as GGKWSOAZVMALEC-UHFFFAOYSA-N, providing a unique digital fingerprint for the compound [2]. Mass spectrometry data demonstrates the molecular ion peak at m/z 182.05, corresponding to the protonated molecular ion [M+H]⁺, with characteristic loss patterns reflecting the stepwise elimination of hydrochloride moieties [4]. The crystal structure determination of pyrimidin-5-ylmethanamine dihydrochloride reveals important insights into the solid-state arrangement and intermolecular interactions [5]. X-ray crystallographic analysis indicates that the compound crystallizes in a specific space group with defined unit cell parameters that govern the three-dimensional packing arrangement [6]. The pyrimidine ring system exhibits planarity with minimal deviation from the mean plane, consistent with the aromatic character of the heterocyclic core [7]. Bond lengths within the pyrimidine ring are characteristic of delocalized aromatic systems, with carbon-nitrogen distances typically ranging from 1.33 to 1.39 Å [8]. The aminomethyl substituent at position 5 adopts a specific conformation relative to the pyrimidine plane, influenced by both steric and electronic factors [9]. Hydrogen bonding patterns play a crucial role in the crystal packing, with the protonated amine groups forming intermolecular hydrogen bonds with chloride anions [10]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material [11]. The crystal structure also reveals the orientation of the aminomethyl side chain relative to the pyrimidine ring, with torsion angles indicating a preferred conformation that minimizes steric repulsion while maximizing favorable electrostatic interactions [12]. X-ray diffraction data collection typically employs molybdenum Kα radiation with wavelength 0.71073 Å at controlled temperatures to ensure high-quality structural determination [13]. The stereochemical analysis of pyrimidin-5-ylmethanamine dihydrochloride reveals important aspects of its three-dimensional molecular architecture [14]. The compound lacks traditional chiral centers, but exhibits conformational preferences that influence its biological and chemical behavior [15]. The aminomethyl substituent at the 5-position of the pyrimidine ring can adopt different rotational conformations, leading to conformational isomerism . The nitrogen atoms in the pyrimidine ring system exhibit sp² hybridization, contributing to the planar geometry of the aromatic heterocycle [17]. The exocyclic aminomethyl group demonstrates sp³ hybridization at the methylene carbon, allowing for rotational freedom around the C-C bond connecting the side chain to the ring system [18]. The protonation state of the compound significantly influences its stereochemical properties, with the dihydrochloride form exhibiting distinct geometric preferences compared to the free base [19]. The protonated amine groups adopt tetrahedral geometry, while maintaining the ability to participate in hydrogen bonding networks [20]. Conformational analysis of pyrimidin-5-ylmethanamine dihydrochloride reveals the dynamic nature of the molecular structure and the various spatial arrangements accessible to the compound [21]. The primary conformational flexibility arises from rotation around the bond connecting the aminomethyl group to the pyrimidine ring system [22]. Computational studies indicate that the compound exhibits multiple conformational minima, with energy barriers between conformers typically ranging from 2-8 kcal/mol [23]. The most stable conformations are those that minimize steric clashes while maximizing favorable electrostatic interactions between the pyrimidine nitrogen atoms and the aminomethyl substituent [24]. The conformational preferences are influenced by solvent effects, with polar solvents stabilizing conformations that expose the polar aminomethyl group to the solvent environment [25]. In the solid state, crystal packing forces can stabilize conformations that may not be preferred in solution, leading to differences between solution and solid-state structures [26]. Temperature-dependent conformational studies reveal that at elevated temperatures, the compound exhibits increased conformational mobility, with rapid interconversion between different rotamers [27]. Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational exchange processes, with coalescence phenomena observed at specific temperature ranges [28]. The electronic structure of pyrimidin-5-ylmethanamine dihydrochloride has been extensively studied using quantum chemical calculations and molecular modeling approaches [29]. Density functional theory calculations reveal the distribution of electron density throughout the molecular framework and provide insights into the electronic properties that govern chemical reactivity [30]. The highest occupied molecular orbital is primarily localized on the pyrimidine ring system, with significant contributions from the nitrogen lone pairs [31]. The lowest unoccupied molecular orbital exhibits π* character, consistent with the aromatic nature of the pyrimidine core [32]. The energy gap between these frontier orbitals is calculated to be approximately 4.5-5.5 eV, indicating moderate electronic stability [33]. Electrostatic potential mapping reveals regions of positive and negative charge distribution, with the pyrimidine nitrogen atoms exhibiting significant negative electrostatic potential, making them potential sites for electrophilic attack [35]. The aminomethyl group shows positive electrostatic potential, particularly at the protonated nitrogen center in the dihydrochloride form [36]. Molecular modeling studies employing various basis sets demonstrate good agreement between theoretical predictions and experimental observations [37]. The calculated bond lengths and angles correlate well with crystallographic data, validating the computational approaches used for electronic structure analysis [38]. Polarizability calculations indicate that the compound exhibits moderate polarizability, with the π-electron system of the pyrimidine ring contributing significantly to this property [39]. Topological analysis of the electron density using Atoms in Molecules theory reveals the presence of bond critical points and ring critical points that characterize the bonding patterns within the molecule [40]. The calculated values for total polar surface area and other molecular descriptors are consistent with the compound's observed physicochemical properties [41].Molecular Formula and Mass Spectral Analysis

Property Value Source Molecular Formula C₅H₉Cl₂N₃ [1] [2] Molecular Weight 182.05 g/mol [1] [2] Monoisotopic Mass 181.017353 g/mol [3] Average Mass 182.048 g/mol [3] Chemical Abstracts Service Number 1956356-28-7 [1] [2] Crystal Structure and X-ray Crystallography

Structural Parameter Typical Range Significance Pyrimidine C-N Bond Length 1.33-1.39 Å Aromatic delocalization [8] C-C Bond Length in Ring 1.33-1.39 Å Ring planarity [8] Aminomethyl C-N Distance 1.41-1.44 Å Single bond character [9] Ring Planarity Deviation <0.02 Å Aromatic stability [7] Stereochemical Properties

Stereochemical Feature Description Impact Ring Planarity Pyrimidine ring maintains planarity Aromatic stability [17] Aminomethyl Rotation Free rotation around C-C bond Conformational flexibility [18] Nitrogen Hybridization sp² in ring, sp³ in side chain Electronic properties [17] Hydrogen Bonding Geometry Directional NH interactions Crystal packing [10] Conformational Analysis

Conformational Parameter Energy Range (kcal/mol) Population (%) Anti-periplanar conformation 0.0 (reference) 45-55 Gauche conformations 1.5-3.0 30-40 Eclipsed conformations 6.0-8.0 5-15 Syn-periplanar conformation 4.0-6.0 10-20 Electronic Distribution and Molecular Modeling

Electronic Property Calculated Value Method HOMO Energy -6.2 to -6.8 eV DFT B3LYP [31] LUMO Energy -0.8 to -1.2 eV DFT B3LYP [32] HOMO-LUMO Gap 4.5-5.5 eV Various DFT methods [33] Dipole Moment 3.5-4.2 Debye Gas phase calculations [34]

Solubility Parameters and Profiles

Pyrimidin-5-ylmethanamine dihydrochloride exhibits distinct solubility characteristics that are significantly influenced by its salt form and structural features. The compound demonstrates moderate aqueous solubility at 8.64 mg/mL (0.0474 mol/L) at ambient temperature [1], representing a substantial improvement compared to its free base form. This enhanced water solubility can be attributed to the presence of two hydrochloric acid molecules in the dihydrochloride salt, which introduce ionic character and facilitate hydrogen bonding interactions with water molecules [2] [3].

The solubility profile varies considerably across different solvents. In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility, consistent with the general behavior of pyrimidine derivatives in polar aprotic solvents [4] [5]. Methanol also provides good solubility for the compound, reflecting the favorable interactions between the polar salt and the protic solvent [6] [7]. Conversely, ethanol shows limited solubility, indicating selectivity in alcohol-based solvents [8] [9].

The solubility enhancement observed in the dihydrochloride form follows established principles of salt formation for basic compounds. Similar pyrimidine derivatives have shown 13-fold improvements in water solubility when converted to hydrochloride salts [10] [11]. The molecular weight of 182.05 g/mol and molecular formula C5H9Cl2N3 reflect the incorporation of two hydrochloric acid molecules with the base compound [3] [12].

Acid-Base Characteristics

The acid-base properties of pyrimidin-5-ylmethanamine dihydrochloride are governed by the basicity of the primary amine group and the pyrimidine ring nitrogen atoms. The predicted pKa value of 7.89 ± 0.29 for the parent base compound suggests moderate basicity [4] [5], consistent with aliphatic primary amines attached to electron-withdrawing aromatic systems.

In the dihydrochloride form, the amino group exists in a protonated state, enhancing the compound's stability and water solubility [2] [3]. The presence of two hydrochloric acid molecules indicates that both the primary amine and one of the pyrimidine nitrogen atoms are protonated, creating a divalent cationic species. This protonation pattern is consistent with the typical behavior of pyrimidine derivatives containing amino substituents [13] [14].

The pH-dependent solubility behavior of pyrimidine hydrochloride salts typically shows higher solubility at lower pH values, where the compound remains fully protonated. At neutral pH, partial deprotonation may occur, potentially reducing aqueous solubility [10] [11]. This behavior is particularly relevant for pharmaceutical applications where pH control is crucial for maintaining compound stability and bioavailability.

Thermal Properties and Stability

Thermal analysis of pyrimidin-5-ylmethanamine dihydrochloride reveals characteristics typical of pyrimidine derivative salts. While specific thermal decomposition data for this compound are not extensively documented, related pyrimidine derivatives typically exhibit decomposition temperatures in the range of 200-300°C [15] [16]. The thermal stability of pyrimidine compounds is generally influenced by substitution patterns and the presence of salt-forming groups.

The dihydrochloride salt form demonstrates enhanced thermal stability compared to the free base, as observed in similar pyrimidine derivatives [18]. This improvement can be attributed to the ionic interactions between the protonated amino groups and chloride ions, which create a more stable crystal lattice structure. The compound remains stable under ambient conditions and can be stored at room temperature without significant degradation [12] [19].

Differential scanning calorimetry (DSC) studies of related pyrimidine derivatives have shown that thermal decomposition typically occurs through multi-step processes involving dehydrochlorination followed by pyrimidine ring degradation [15] [20]. The activation energy for thermal decomposition of pyrimidine derivatives generally ranges from 23-36 kcal/mol, depending on the specific substitution pattern [21] [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectroscopy provides definitive structural characterization of pyrimidin-5-ylmethanamine dihydrochloride. The pyrimidine ring protons typically appear in the range of 8.3-9.0 ppm [5], consistent with the electron-deficient nature of the pyrimidine aromatic system. The H-2 proton (between the nitrogen atoms) appears as a singlet at approximately 9.1 ppm, while the H-4 and H-6 protons appear as doublets in the 8.5-8.8 ppm region.

The methanamine protons appear as a singlet around 4.7 ppm, shifted downfield due to the proximity of the electron-withdrawing pyrimidine ring [24] [25]. In the dihydrochloride form, the amino group protons may appear as a broad signal due to rapid exchange with solvent and the ionic nature of the salt form [26] [27].

¹³C NMR analysis reveals characteristic signals for the pyrimidine carbons, with the C-2 carbon appearing around 157 ppm and the C-4 and C-6 carbons at approximately 158 ppm [24] [25]. The C-5 carbon bearing the methanamine substituent appears around 123 ppm, while the methanamine carbon resonates at approximately 40 ppm.

Infrared Spectroscopy Profiles

Fourier Transform Infrared (FTIR) spectroscopy of pyrimidin-5-ylmethanamine dihydrochloride reveals characteristic absorption bands that confirm the molecular structure and salt formation. The N-H stretching vibrations appear in the range of 3456-3182 cm⁻¹, indicating the presence of primary amine groups and their interactions with the chloride counterions [28] [29].

The C-N stretching vibration appears at approximately 1216.7 cm⁻¹, characteristic of aliphatic C-N bonds in aminomethyl groups [29] [30]. Pyrimidine ring vibrations typically appear in the fingerprint region between 1600-1400 cm⁻¹, with characteristic bands at 1596 and 1580 cm⁻¹ representing aromatic C=N and C=C stretching modes [31] [28].

The presence of ionic interactions in the dihydrochloride salt may broaden and shift certain bands compared to the free base, particularly those associated with N-H vibrations. This broadening is characteristic of hydrogen bonding interactions between the protonated amino groups and chloride ions [30] [28].

Ultraviolet-Visible Spectroscopic Properties

UV-Visible spectroscopy of pyrimidin-5-ylmethanamine dihydrochloride shows characteristic absorption patterns typical of pyrimidine derivatives. The primary absorption maximum occurs at approximately 244 nm [32] [33], corresponding to π→π* transitions within the pyrimidine ring system.

The UV absorption profile of pyrimidine derivatives is sensitive to substitution patterns and protonation states. In the dihydrochloride form, the protonation of the amino group may cause slight shifts in the absorption maximum compared to the free base [34] [35]. The extinction coefficient and exact wavelength of maximum absorption can be influenced by solvent effects and pH conditions [33] [36].

Solvent effects on UV-Visible spectra of pyrimidine derivatives are well-documented, with polar solvents generally causing bathochromic shifts (red shifts) due to stabilization of the excited state [37] [35]. The compound's behavior in different solvents provides valuable information about its electronic structure and potential photochemical properties.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of pyrimidin-5-ylmethanamine dihydrochloride provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 182.05 for the intact dihydrochloride salt, while the base peak corresponding to the free base appears at m/z 109.13 [4] [5].

Characteristic fragmentation patterns include loss of the methanamine group (m/z loss of 30), giving rise to fragments at m/z 79 corresponding to the pyrimidine ring system [25] [32]. Further fragmentation may involve loss of HCN (m/z loss of 27) from the pyrimidine ring, producing fragment ions at m/z 52.

The electrospray ionization (ESI) mass spectrometry of the dihydrochloride salt typically shows the protonated base [M+H]⁺ at m/z 110.13, along with chloride adducts and solvent-related peaks [31] . The fragmentation pathway provides structural confirmation and can be used for compound identification and purity assessment in analytical applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant